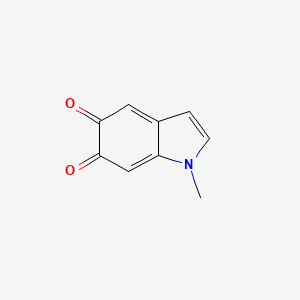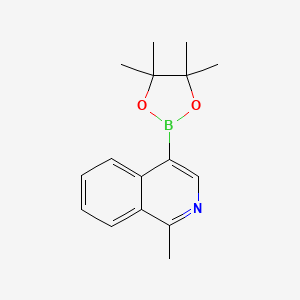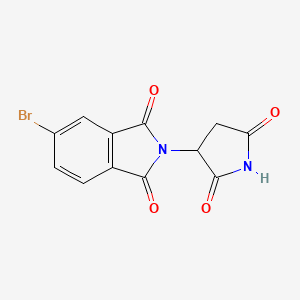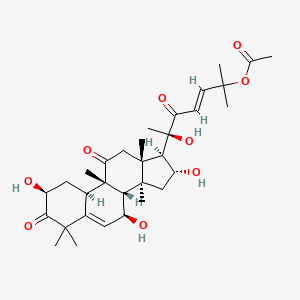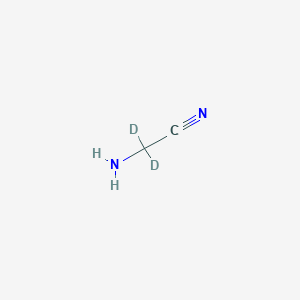
2-Amino-acetonitrile-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-acetonitrile-2,2-d2 is a deuterated derivative of aminoacetonitrile, an organic compound with the formula H2N−CH2−C≡N. This compound is a colorless liquid and is known for its instability at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . The deuterated version, this compound, is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-acetonitrile-2,2-d2 can be synthesized through the reaction of glycolonitrile with ammonia. The reaction is as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-acetonitrile-2,2-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Yields primary amines.
Substitution: Forms substituted aminoacetonitrile derivatives.
Scientific Research Applications
2-Amino-acetonitrile-2,2-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-acetonitrile-2,2-d2 involves its interaction with molecular targets and pathways. It acts as a nematode-specific acetylcholine agonist, causing spastic paralysis and rapid expulsion from the host . The compound’s effects are mediated through its interaction with acetylcholine receptors, leading to the disruption of normal neurotransmission .
Comparison with Similar Compounds
Aminoacetonitrile: The non-deuterated version of 2-Amino-acetonitrile-2,2-d2.
Acetonitrile: A simpler nitrile compound with similar chemical properties.
Aminopropionitrile: Another amino-nitrile compound with a longer carbon chain.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and research applications requiring precise tracking of molecular interactions .
Properties
Molecular Formula |
C2H4N2 |
|---|---|
Molecular Weight |
58.08 g/mol |
IUPAC Name |
2-amino-2,2-dideuterioacetonitrile |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1,3H2/i1D2 |
InChI Key |
DFNYGALUNNFWKJ-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)N |
Canonical SMILES |
C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
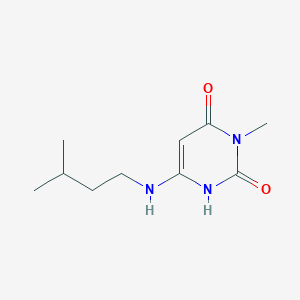
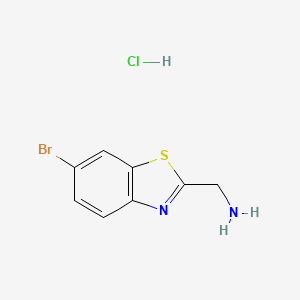
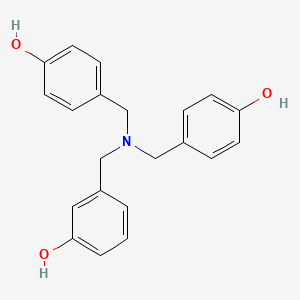
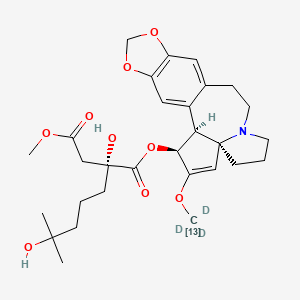
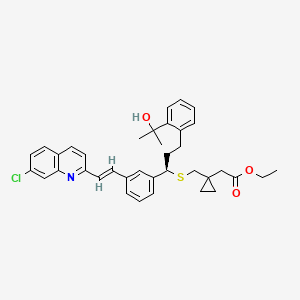

![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)


